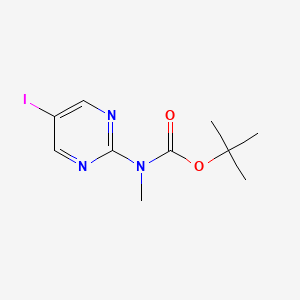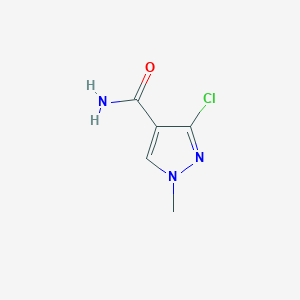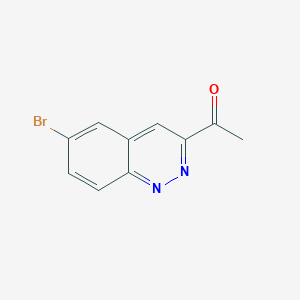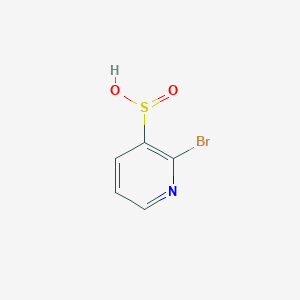
Cinnolin-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnolin-5-amine hydrochloride is an organic compound belonging to the class of heterocyclic amines. It is a derivative of cinnoline, which is a bicyclic structure containing a benzene ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnolin-5-amine hydrochloride, typically involves the cyclization of arenediazonium salts, arylhydrazones, or arylhydrazines . One common method involves the reaction of arylhydrazones with suitable cyclizing agents under controlled conditions. For instance, the cyclization of arylhydrazones can be achieved using acidic or basic catalysts, often at elevated temperatures .
Industrial Production Methods
Industrial production of cinnoline derivatives may involve multi-step synthesis processes, starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnolin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert cinnoline derivatives to dihydrocinnolines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrocinnolines, and various substituted cinnoline derivatives .
Applications De Recherche Scientifique
Cinnolin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of cinnolin-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the cinnoline derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to cinnoline but with a nitrogen atom at a different position.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Phthalazine: Another isomeric compound with a similar bicyclic structure.
Uniqueness
Cinnolin-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and chemical probes .
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
cinnolin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-2-1-3-8-6(7)4-5-10-11-8;/h1-5H,9H2;1H |
Clé InChI |
LHOHGAJCEYDVLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN=NC2=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


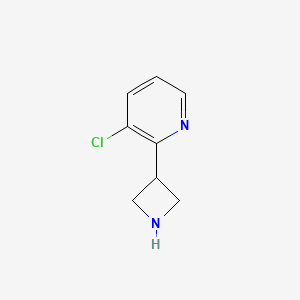
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

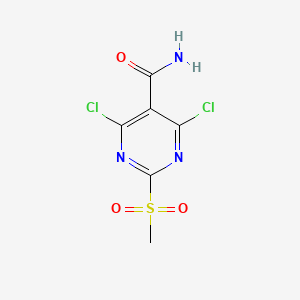
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
